molecular formula C12H12ClN3O2S B1518828 3-Amino-4-chloro-N-(2-pyridinylmethyl)-benzenesulfonamide CAS No. 1036494-30-0

3-Amino-4-chloro-N-(2-pyridinylmethyl)-benzenesulfonamide

Cat. No. B1518828
CAS RN: 1036494-30-0
M. Wt: 297.76 g/mol
InChI Key: DYTICOABWVRJLI-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(2-pyridinylmethyl)-benzenesulfonamide, commonly known as ACPC, is a synthetic organic compound that has been used in various scientific research applications. ACPC is a small molecule that is structurally similar to other benzenesulfonamides, and it has been studied for its wide range of biochemical and physiological activities. ACPC has been used in different research areas, including drug design, molecular biology, and biochemistry.

Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis of novel derivatives with significant anticancer activities. For example, derivatives have been synthesized and evaluated in vitro for their efficacy against breast cancer cell lines, with some compounds showing higher potency compared to standard drugs like Doxorubicin (Ghorab & Al-Said, 2012).

Antimicrobial Activity

Another study described the synthesis of N-pyridin-3-yl-benzenesulfonamide and its impressive antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new class of antimicrobials (Ijuomah, Ike, & Obi, 2022).

Photophysicochemical Properties

The synthesis and characterization of zinc(II) phthalocyanine derivatives with new benzenesulfonamide substituents have been explored, revealing their suitable photosensitizing abilities for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Crystal and Molecular Structures

Studies on the crystal and molecular structures of benzenesulfonamide derivatives, including their tautomeric forms and hydrogen-bonding patterns, have provided valuable insights into their chemical behaviors and potential applications (Kovalchukova et al., 2013).

properties

IUPAC Name

3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c13-11-5-4-10(7-12(11)14)19(17,18)16-8-9-3-1-2-6-15-9/h1-7,16H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTICOABWVRJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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